molecular formula C29H33BFN5O3 B12361247 Plasma kallikrein-IN-5

Plasma kallikrein-IN-5

Cat. No.: B12361247
M. Wt: 529.4 g/mol
InChI Key: SLGOZYZQXDRCEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Plasma kallikrein-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The production process must comply with regulatory standards to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Plasma kallikrein-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Plasma kallikrein-IN-5 is used as a tool compound in chemical research to study the inhibition of serine proteases. It helps in understanding the structure-activity relationship and designing more potent inhibitors .

Biology: In biological research, this compound is used to investigate the role of plasma kallikrein in various physiological and pathological processes. It aids in elucidating the mechanisms of blood coagulation, inflammation, and vascular permeability .

Medicine: this compound has significant therapeutic potential in treating hereditary angioedema. It is also being explored for its potential in managing other conditions related to the kallikrein-kinin system, such as diabetic retinopathy and thromboprophylaxis .

Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic candidates targeting the kallikrein-kinin system .

Properties

Molecular Formula

C29H33BFN5O3

Molecular Weight

529.4 g/mol

IUPAC Name

N-[(2-fluoro-4-methylphenyl)-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole-4-carboxamide

InChI

InChI=1S/C29H33BFN5O3/c1-20-7-12-24(25(31)15-20)26(30-38-28(2,3)29(4,5)39-30)34-27(37)23-16-33-36(19-23)18-22-10-8-21(9-11-22)17-35-14-6-13-32-35/h6-16,19,26H,17-18H2,1-5H3,(H,34,37)

InChI Key

SLGOZYZQXDRCEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C2=C(C=C(C=C2)C)F)NC(=O)C3=CN(N=C3)CC4=CC=C(C=C4)CN5C=CC=N5

Origin of Product

United States

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